molecular formula C13H18O B13227168 4-Methyl-1-phenylcyclohexan-1-OL CAS No. 63007-45-4

4-Methyl-1-phenylcyclohexan-1-OL

Katalognummer: B13227168
CAS-Nummer: 63007-45-4
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: DZLYRQZEAMYEIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1-phenylcyclohexan-1-OL is an organic compound with the molecular formula C13H18O It is a cyclohexanol derivative, characterized by a phenyl group and a methyl group attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methyl-1-phenylcyclohexan-1-OL can be synthesized through several methods. One common approach involves the reduction of 4-Methyl-1-phenylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-phenylcyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-Methyl-1-phenylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of 4-Methyl-1-phenylcyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-Methyl-1-phenylcyclohexyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: 4-Methyl-1-phenylcyclohexanone

    Reduction: 4-Methyl-1-phenylcyclohexane

    Substitution: 4-Methyl-1-phenylcyclohexyl chloride

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-phenylcyclohexan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in stereochemical studies.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-1-phenylcyclohexan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and engage in various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylcyclohexanol: Lacks the phenyl group, resulting in different chemical and physical properties.

    1-Phenylcyclohexanol: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    4-Methyl-1-cyclohexanol: Similar structure but lacks the phenyl group, affecting its chemical behavior and uses.

Uniqueness

4-Methyl-1-phenylcyclohexan-1-OL is unique due to the presence of both a phenyl and a methyl group on the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

63007-45-4

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

4-methyl-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C13H18O/c1-11-7-9-13(14,10-8-11)12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3

InChI-Schlüssel

DZLYRQZEAMYEIA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.